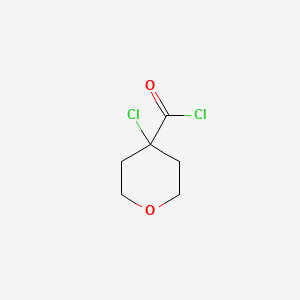
4-Chlorooxane-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorooxane-4-carbonyl chloride is a chemical compound with the molecular formula C5H8Cl2O2. It is a derivative of oxane, featuring a chloro substituent and a carbonyl chloride functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorooxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of oxane derivatives under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro and carbonyl chloride groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorooxane-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Amides and Esters: Formed through substitution reactions.
Carboxylic Acids: Resulting from hydrolysis.
Alcohols: Produced via reduction.
Applications De Recherche Scientifique
4-Chlorooxane-4-carbonyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-chlorooxane-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The chloro group can also participate in substitution reactions, facilitating the formation of various derivatives. These reactions are often catalyzed by acids or bases, depending on the specific transformation .
Comparaison Avec Des Composés Similaires
4-Chlorobutanoyl chloride: Similar in structure but lacks the oxane ring.
4-Chlorobenzoyl chloride: Contains a benzene ring instead of an oxane ring.
4-Chlorocyclohexanecarbonyl chloride: Features a cyclohexane ring instead of an oxane ring.
Uniqueness: 4-Chlorooxane-4-carbonyl chloride is unique due to its oxane ring structure, which imparts distinct reactivity and properties compared to other chloro-carbonyl chloride compounds. This uniqueness makes it valuable for specific synthetic applications and research endeavors .
Propriétés
Numéro CAS |
99338-33-7 |
|---|---|
Formule moléculaire |
C6H8Cl2O2 |
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
4-chlorooxane-4-carbonyl chloride |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4H2 |
Clé InChI |
XFAMUCUBBARCEV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















